molecular formula C11H14ClNO2 B2668235 8-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride CAS No. 2126161-46-2

8-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride

Cat. No. B2668235
CAS RN: 2126161-46-2
M. Wt: 227.69
InChI Key: GTXNNROKODEVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-1,2,3,4-tetrahydroquinoline is a useful reagent for template-directed meta-C-H activation . It has a molecular weight of 147.22 and its IUPAC name is 8-methyl-1,2,3,4-tetrahydroquinoline .

Scientific Research Applications

Chemical Derivatives and Characterization

The research around derivatives of similar tetrahydroquinoline compounds, like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, explores their synthesis and characterization. These derivatives include hydrochloride of methyl ester, N-carboxy anhydride, N-acetyl derivative, and others, characterized by techniques such as NMR spectroscopy and X-ray diffraction. This illustrates the compound's potential in developing pharmacologically active derivatives and understanding their molecular structures (Jansa, Macháček, & Bertolasi, 2006).

Antioxidant Properties

N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid (MDTI), a chemical structurally related to tetrahydroquinoline derivatives, demonstrates significant antioxidant properties. This finding suggests the potential of 8-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride and similar compounds in developing antioxidants (Kawashima, Itoh, Matsumoto, Miyoshi, & Chibata, 1979).

Colorimetric Reagent for Metal Detection

5-Hydroxyquinoline-8-carboxylic acid, prepared from a similar process involving 8-methylquinoline, has been identified as a colorimetric reagent for ruthenium detection. This highlights the potential use of this compound in analytical chemistry for metal ion detection and quantification (Breckenridge & Singer, 1947).

Synthesis of Bioactive Compounds

The synthesis of tetrahydroisoquinolines, including methods to functionalize them at specific positions, has broad implications for producing bioactive compounds, such as alkaloids and pharmaceuticals. This suggests the relevance of this compound in synthesizing compounds with potential therapeutic applications (Huber & Seebach, 1987).

NMDA Receptor Antagonists

2-Carboxytetrahydroquinolines, related to the structural framework of this compound, have been synthesized and evaluated as antagonists for the NMDA receptor. This demonstrates the compound's potential in neuropharmacology, particularly in developing treatments for neurological conditions like epilepsy and neurodegenerative diseases (Carling, Leeson, Moseley, Baker, Foster, Grimwood, Kemp, & Marshall, 1992).

Safety and Hazards

8-Methyl-1,2,3,4-tetrahydroquinoline has a GHS07 signal word of warning. It has hazard statements H302 and precautionary statements P280-P305+P351+P338 . It should be kept in a dark place, in an inert atmosphere, at room temperature .

properties

IUPAC Name

8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-7-5-9(11(13)14)6-8-3-2-4-12-10(7)8;/h5-6,12H,2-4H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXNNROKODEVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NCCC2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.